molecular formula C17H28ClNO2 B13729956 1-Azetidineethanol, alpha-((2-methylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride CAS No. 41457-11-8

1-Azetidineethanol, alpha-((2-methylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride

Cat. No.: B13729956
CAS No.: 41457-11-8
M. Wt: 313.9 g/mol
InChI Key: IEPDOCKKWQIIMZ-UHFFFAOYSA-N
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Description

1-Azetidineethanol, alpha-((2-methylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride is a synthetic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azetidineethanol, alpha-((2-methylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with the azetidine intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-Azetidineethanol, alpha-((2-methylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, phenols, and other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Azetidineethanol, alpha-((2-methylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Azetidineethanol, alpha-((2-methylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenoxy)azetidine hydrochloride
  • 3-(3-Methoxyphenoxy)azetidine hydrochloride
  • 3-(4-Fluorophenyl)azetidine hydrochloride

Uniqueness

1-Azetidineethanol, alpha-((2-methylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride is unique due to its specific structural features, such as the presence of the tetramethyl groups and the phenoxy substituent

Properties

CAS No.

41457-11-8

Molecular Formula

C17H28ClNO2

Molecular Weight

313.9 g/mol

IUPAC Name

1-(2-methylphenoxy)-3-(2,2,4,4-tetramethylazetidin-1-ium-1-yl)propan-2-ol;chloride

InChI

InChI=1S/C17H27NO2.ClH/c1-13-8-6-7-9-15(13)20-11-14(19)10-18-16(2,3)12-17(18,4)5;/h6-9,14,19H,10-12H2,1-5H3;1H

InChI Key

IEPDOCKKWQIIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(C[NH+]2C(CC2(C)C)(C)C)O.[Cl-]

Origin of Product

United States

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